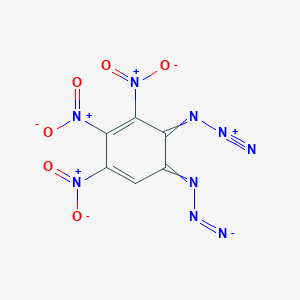
1,2-Diazido-3,4,5-trinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diazido-3,4,5-trinitrobenzene is a highly energetic compound characterized by the presence of azido and nitro functional groups attached to a benzene ring. This compound is of significant interest in the field of energetic materials due to its potential applications in explosives and propellants. The presence of both azido and nitro groups makes it a powerful and sensitive material, requiring careful handling and storage.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Diazido-3,4,5-trinitrobenzene can be synthesized through a multi-step process involving the nitration and azidation of benzene derivatives. One common method involves the nitration of 1,2-dichlorobenzene to form 1,2-dichloro-3,4,5-trinitrobenzene, followed by substitution reactions with sodium azide to replace the chlorine atoms with azido groups. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid for nitration, and the azidation step is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound is limited due to its high sensitivity and explosive nature. small-scale synthesis in controlled laboratory environments is feasible. The process involves stringent safety protocols to prevent accidental detonation, including the use of remote handling techniques and protective barriers.
化学反应分析
Types of Reactions: 1,2-Diazido-3,4,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the breakdown of azido groups.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under controlled conditions.
Substitution: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic media.
Substitution: Sodium azide is used for azidation, while other nucleophiles can be introduced under appropriate conditions.
Major Products:
Oxidation: Products include benzotrifuroxan and other oxidized derivatives.
Reduction: Amino derivatives such as 1,2-diamino-3,4,5-trinitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,2-Diazido-3,4,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms involving azido and nitro groups.
Biology: Limited applications due to its high reactivity, but potential use in studying the effects of energetic compounds on biological systems.
Medicine: Not commonly used due to its explosive nature, but derivatives may have potential in drug development.
Industry: Primarily used in the development of explosives and propellants, with research focused on improving stability and performance.
作用机制
The mechanism by which 1,2-diazido-3,4,5-trinitrobenzene exerts its effects involves the rapid release of energy upon decomposition. The azido groups decompose to release nitrogen gas, while the nitro groups contribute to the overall energy release. This rapid decomposition leads to a high detonation velocity and explosive power. The molecular targets and pathways involved include the cleavage of nitrogen-nitrogen bonds and the formation of stable nitrogen gas, contributing to the explosive nature of the compound.
相似化合物的比较
1,3,5-Triazido-2,4,6-trinitrobenzene: Similar in structure but with three azido groups, leading to different reactivity and stability.
1,3,5-Trinitrobenzene: Lacks azido groups, making it less sensitive but still highly energetic.
Hexanitrobenzene: Contains six nitro groups, making it one of the most energetic compounds but with different handling requirements.
Uniqueness: 1,2-Diazido-3,4,5-trinitrobenzene is unique due to the combination of azido and nitro groups, providing a balance between sensitivity and explosive power. This makes it a valuable compound for specific applications where high energy release is required.
属性
CAS 编号 |
117500-78-4 |
|---|---|
分子式 |
C6HN9O6 |
分子量 |
295.13 g/mol |
IUPAC 名称 |
[(6-diazonioimino-3,4,5-trinitrocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6HN9O6/c7-11-9-2-1-3(13(16)17)5(14(18)19)6(15(20)21)4(2)10-12-8/h1H |
InChI 键 |
XRYJILMAARSQKP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N[N+]#N)C1=NN=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)


![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)

![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)




